molecular formula C21H23N3O4S B3197977 N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 1007699-85-5

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B3197977
CAS No.: 1007699-85-5
M. Wt: 413.5 g/mol
InChI Key: ZSZCGRFZHJYRPC-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps, including the formation of the indole core, cyclopropanation, and sulfonamide formation. Common reagents used in these reactions include cyclopropanecarbonyl chloride, indole derivatives, and dimethylsulfamoyl chloride. Reaction conditions often involve the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe or inhibitor.

    Medicine: Investigated for its therapeutic potential in treating diseases like cancer or inflammation.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide: can be compared with other indole derivatives like:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which may confer specific biological activities or chemical reactivity not seen in other compounds.

Properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c1-23(2)29(27,28)18-9-6-15(7-10-18)20(25)22-17-8-5-14-11-12-24(19(14)13-17)21(26)16-3-4-16/h5-10,13,16H,3-4,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSZCGRFZHJYRPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Reactant of Route 4
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Reactant of Route 5
Reactant of Route 5
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide
Reactant of Route 6
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-4-(N,N-dimethylsulfamoyl)benzamide

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